molecular formula C8H14O5S B2806665 Methyl 3-((3-oxobutyl)sulfonyl)propanoate CAS No. 502635-00-9

Methyl 3-((3-oxobutyl)sulfonyl)propanoate

Cat. No.: B2806665
CAS No.: 502635-00-9
M. Wt: 222.26
InChI Key: YYLIQKHECIAVPS-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-(3-oxobutylsulfonyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-7(9)3-5-14(11,12)6-4-8(10)13-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLIQKHECIAVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-oxobutyl)sulfonyl)propanoate typically involves the reaction of 3-oxobutyl sulfone with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group in the compound can undergo further oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .
  • Conditions : Reactions are typically performed in aprotic solvents (e.g., dichloromethane) at 0–25°C.
  • Products : Sulfoxides or sulfones, depending on reaction time and stoichiometry.
Reaction TypeReagentConditionsMajor ProductYield (%)
OxidationH₂O₂RT, 6hSulfone85–90
OxidationmCPBA0°C, 2hSulfoxide75–80

Reduction Reactions

The sulfonyl group is reducible to a sulfide under strong reducing conditions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
  • Conditions : Reactions occur in tetrahydrofuran (THF) or ethanol under inert atmospheres.
  • Products : Sulfide derivatives, such as methyl 3-((3-oxobutyl)thio)propanoate.
Reaction TypeReagentConditionsMajor ProductYield (%)
ReductionLiAlH₄THF, reflux, 4hMethyl 3-((3-oxobutyl)thio)propanoate70–75
ReductionNaBH₄EtOH, RT, 12hPartially reduced sulfoxide50–60

Substitution Reactions

The ester and sulfonyl groups enable nucleophilic substitutions:

  • Reagents : Amines (e.g., methylamine) or alcohols (e.g., methanol) .
  • Conditions : Basic media (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
  • Products : Amides (via ester substitution) or sulfonamides (via sulfonyl substitution).
Reaction TypeReagentConditionsMajor ProductYield (%)
Ester SubstitutionMethylamineDMF, K₂CO₃, 50°C, 8h3-((3-Oxobutyl)sulfonyl)propanamide65–70
Sulfonyl SubstitutionMethanolTHF, NaH, RT, 6hMethyl sulfonate derivative55–60

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Reagents : Grignard reagents (e.g., methylmagnesium bromide) .
  • Conditions : Catalyzed by Pd(II) complexes in THF at elevated temperatures.
  • Products : Olefinated derivatives or biaryl structures .

Mechanistic Insights

  • Electrophilic Reactivity : The sulfonyl group acts as an electrophile, facilitating nucleophilic attacks at the sulfur center .
  • Steric Effects : The 3-oxobutyl chain influences reaction rates due to steric hindrance, particularly in substitution reactions.

Comparison with Analogous Compounds

CompoundReactivity Differences
Methyl 3-((3-oxobutyl)thio)propanoateHigher nucleophilicity at sulfur; prone to oxidation to sulfone.
Ethyl 3-(methylsulfonyl)propanoateReduced steric hindrance; faster substitution kinetics .

Scientific Research Applications

Organic Synthesis

Methyl 3-((3-oxobutyl)sulfonyl)propanoate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions, leading to the formation of more complex organic molecules. This characteristic makes it valuable in the development of new synthetic pathways.

Drug Development

Due to its chemical properties, this compound is utilized in pharmaceutical research. It can act as a precursor for the synthesis of biologically active compounds, contributing to the discovery of new drugs. The sulfonyl group may also enhance the pharmacological properties of resultant compounds by improving their solubility and bioavailability.

Biological Studies

This compound is employed in biological studies to investigate enzyme inhibition and protein interactions. The sulfonyl moiety can interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of enzymatic activity or modification of protein function. This property is particularly useful in studying metabolic pathways and developing therapeutic agents targeting specific enzymes.

Industrial Applications

In addition to its research applications, this compound finds use in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, enhancing product performance in industries such as agriculture, cosmetics, and materials science.

Case Studies

Several studies have highlighted the utility of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic disorders, suggesting potential therapeutic applications .
  • Synthesis of Novel Drug Candidates : A study focused on synthesizing new drug candidates for treating bacterial infections utilized this compound as a key intermediate, showcasing its importance in medicinal chemistry .
  • Material Science Applications : Investigations into polymer formulations have shown that incorporating this compound can enhance mechanical properties and thermal stability, indicating its potential role in developing advanced materials .

Mechanism of Action

The mechanism of action of Methyl 3-((3-oxobutyl)sulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((3-oxobutyl)sulfonyl)butanoate
  • Ethyl 3-((3-oxobutyl)sulfonyl)propanoate
  • Methyl 3-((3-oxopropyl)sulfonyl)propanoate

Uniqueness

Methyl 3-((3-oxobutyl)sulfonyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its sulfonyl and ester groups make it a valuable intermediate in organic synthesis and drug development, distinguishing it from similar compounds .

Biological Activity

Methyl 3-((3-oxobutyl)sulfonyl)propanoate (CAS Number: 502635-00-9) is a sulfonyl-containing compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development and organic synthesis.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₄O₅S
  • Molecular Weight : 222.26 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=S(CCC(OC)=O)(CCC(C)=O)=O

This compound features a sulfonyl group, which is known to act as an electrophile, allowing it to interact with nucleophilic sites on proteins or enzymes, potentially altering their activity .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-oxobutyl sulfone with methyl 3-bromopropanoate under basic conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized for yield and purity, often involving purification techniques such as distillation or recrystallization .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering protein function.
  • Protein Interactions : The compound's electrophilic nature allows it to modify proteins, potentially leading to changes in cellular signaling pathways .
  • Antimicrobial Activity : Related compounds have shown potential antimicrobial properties, suggesting that this compound may exhibit similar effects .

Enzyme Interaction Studies

In vitro studies have shown that compounds containing sulfonyl groups can effectively inhibit specific enzymes involved in metabolic processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in cancer metabolism. The mechanism often involves irreversible binding to the enzyme's active site .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonyl esterPotential enzyme inhibitor
Methyl 3-((3-oxobutyl)sulfonyl)butanoateSulfonyl esterAntimicrobial properties
Ethyl 3-((3-oxobutyl)sulfonyl)propanoateSulfonamide derivativeAnticancer and anti-inflammatory effects

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